![molecular formula C27H31NO6S B281078 Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)
Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. For example, in cancer cells, Compound X has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, Compound X has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In inflammation, Compound X has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In infectious diseases, Compound X has been shown to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Compound X in lab experiments is its high potency and selectivity. This allows researchers to use lower concentrations of Compound X, which reduces the risk of side effects. However, one of the major limitations of using Compound X in lab experiments is its high cost. This can limit the number of experiments that can be conducted.
Zukünftige Richtungen
There are several future directions for the research on Compound X. One direction is to investigate its potential use in combination therapies for cancer and infectious diseases. Another direction is to explore its potential use in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential side effects.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in various fields, including medicine, agriculture, and materials science. Its high potency and selectivity make it a valuable tool for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential side effects. The research on Compound X has the potential to lead to the development of new therapies for cancer, inflammation, and infectious diseases, as well as new materials for various applications.
Synthesemethoden
The synthesis of Compound X involves several steps. The starting materials are 2,5-dimethylphenylsulfonyl chloride, cyclohexyl isocyanate, and 2-methyl-1-benzofuran-3-carboxylic acid. The reaction between 2,5-dimethylphenylsulfonyl chloride and cyclohexyl isocyanate produces N-(cyclohexylcarbonyl)-2,5-dimethylphenylsulfonamide. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Compound X has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, Compound X has been studied for its potential use as a pesticide. In materials science, Compound X has been investigated for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
Molekularformel |
C27H31NO6S |
---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
ethyl 5-[cyclohexanecarbonyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H31NO6S/c1-5-33-27(30)25-19(4)34-23-14-13-21(16-22(23)25)28(26(29)20-9-7-6-8-10-20)35(31,32)24-15-17(2)11-12-18(24)3/h11-16,20H,5-10H2,1-4H3 |
InChI-Schlüssel |
NTVWMJTTZRSPKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.